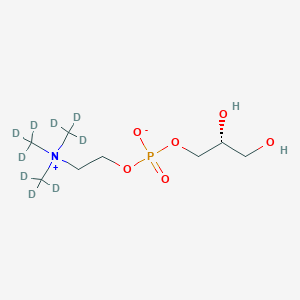

sn-Glycero-3-phosphocholine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-NWFQQEQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sn-Glycero-3-phosphocholine-d9, a deuterated analog of the naturally occurring phospholipid, sn-Glycero-3-phosphocholine (GPC). Its primary application lies in its use as an internal standard for precise quantification of endogenous GPC in various biological matrices using mass spectrometry. This document details its chemical properties, its role in metabolic pathways, and provides in-depth experimental protocols for its application.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled form of GPC where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium. This substitution results in a mass shift of +9 Da compared to the unlabeled compound, allowing for its differentiation and use in isotope dilution mass spectrometry.[1]

Table 1: General Properties of this compound

| Property | Value |

| Synonyms | L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, Choline Alfoscerate-d9 |

| CAS Number | 2260669-07-4[2][3] |

| Appearance | Solid[2] |

Table 2: Chemical and Physical Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁D₉NO₆P[2] |

| Molecular Weight | 266.28 g/mol |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₉) |

| Chemical Purity | ≥96% (CP) |

| Mass Shift | M+9 |

| Solubility | Methanol: Slightly Soluble, Water: Slightly Soluble |

| Storage Conditions | -20°C |

Applications in Research

The primary utility of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart, sn-Glycero-3-phosphocholine, in biological samples via mass spectrometry. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis as the isotopically labeled internal standard behaves nearly identically to the analyte during sample preparation and ionization, thus correcting for matrix effects and variations in extraction efficiency and instrument response.

Beyond its role as an internal standard, its unlabeled form, GPC, is a key molecule in neuroscience and cell biology research:

-

Neuroscience: GPC is a precursor for the synthesis of acetylcholine, a vital neurotransmitter, and phosphatidylcholine, an essential component of neuronal cell membranes. It has been investigated for its potential neuroprotective effects and cognitive-enhancing properties.

-

Cell Membrane Studies: As a fundamental component of cell membranes, GPC is crucial for studying membrane dynamics, structure, and signaling.

-

Lipid Metabolism: GPC is a central intermediate in the metabolism of phosphatidylcholine, a major class of phospholipids.

Metabolic Pathways

sn-Glycero-3-phosphocholine is intrinsically linked to choline and phospholipid metabolism. Understanding these pathways is crucial for interpreting quantitative data obtained using its deuterated analog.

Choline Metabolism

Choline is an essential nutrient that is a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine, and the methyl donor betaine. GPC is an important intermediate in the catabolism of phosphatidylcholine back to choline.

Phosphatidylcholine Biosynthesis (Kennedy Pathway)

The primary route for de novo synthesis of phosphatidylcholine in mammalian cells is the Kennedy pathway, which utilizes choline as a precursor.

Experimental Protocols

This section provides a detailed methodology for the quantification of sn-Glycero-3-phosphocholine in biological samples using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (sn-Glycero-3-phosphocholine). The ratio of the signal intensity of the analyte to the internal standard is measured by a mass spectrometer. Since the analyte and the standard exhibit nearly identical chemical and physical properties during extraction, separation, and ionization, this ratio remains constant regardless of sample loss. The concentration of the endogenous analyte can then be accurately determined by comparing this ratio to a calibration curve.

Sample Preparation

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

This compound internal standard solution (e.g., 1 mg/mL in methanol)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer and centrifuge

-

Homogenization: Homogenize tissue samples (e.g., 50 mg) in an appropriate volume of ice-cold saline. For plasma or serum, use a precise volume (e.g., 100 µL).

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The final concentration should be chosen to be within the range of the expected endogenous analyte concentration. A typical starting point is 10-50 µL of a 10 µg/mL working solution.

-

Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample volume. For a 100 µL sample, this would be 2 mL of the solvent mixture.

-

Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for the 2 mL solvent mixture). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

-

Collection: Carefully collect the lower organic phase (containing lipids) and the upper aqueous phase (containing water-soluble metabolites like GPC). Since GPC is highly polar, it will primarily partition into the aqueous phase.

-

Drying: Evaporate the collected aqueous phase to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of sn-Glycero-3-phosphocholine

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Xbridge HILIC, 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: Acetonitrile with 10 mM ammonium acetate, pH adjusted to 4.5.

-

Mobile Phase B: Water with 10 mM ammonium acetate, pH adjusted to 4.5.

Table 3: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Xbridge HILIC (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile with 10 mM ammonium acetate (pH 4.5) |

| Mobile Phase B | Water with 10 mM ammonium acetate (pH 4.5) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic with 70% Mobile Phase A and 30% Mobile Phase B |

Table 4: Mass Spectrometry Parameters (ESI Positive Mode)

| Parameter | sn-Glycero-3-phosphocholine | This compound |

| Precursor Ion (Q1) m/z | 258.1 | 267.1 |

| Product Ion (Q3) m/z | 184.1 | 193.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | 20-30 eV (Optimize for instrument) | 20-30 eV (Optimize for instrument) |

| Ion Source Temperature | 500°C | 500°C |

| IonSpray Voltage | 5500 V | 5500 V |

Note: The product ion m/z 184.1 corresponds to the phosphocholine head group fragment. For the d9-labeled standard, this fragment has a mass of m/z 193.1. Collision energy should be optimized for the specific instrument being used to maximize the signal of the product ion.

-

Peak Integration: Integrate the peak areas for the selected MRM transitions of both the endogenous sn-Glycero-3-phosphocholine and the this compound internal standard.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled sn-Glycero-3-phosphocholine and a constant concentration of the d9-internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Concentration Calculation: Determine the concentration of sn-Glycero-3-phosphocholine in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Synthesis of this compound (Proposed Route)

A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route would involve the reaction of a protected glycerol backbone with a deuterated phosphocholine precursor. A likely method would be adapted from the synthesis of related phosphocholine compounds.

A potential starting material is sn-glycero-3-phosphocholine cadmium chloride adduct, which can be reacted with deuterated methyl iodide (CD₃I) under basic conditions. The quaternization of the nitrogen atom with three CD₃ groups would yield the desired product.

Alternatively, a synthesis could start from a protected glycerol, which is first phosphitylated and then oxidized to the phosphate. This is followed by deprotection and reaction with choline-d9 tosylate. The choline-d9 itself can be synthesized from ethanolamine by exhaustive methylation using CD₃I.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, lipidomics, and neuroscience. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of endogenous sn-Glycero-3-phosphocholine. This technical guide provides the foundational knowledge and detailed protocols necessary for its successful implementation in a research setting, enabling a deeper understanding of the roles of choline and its metabolites in health and disease.

References

- 1. Synthetic approach for unsaturated precursors for parahydrogen induced polarization of choline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of lipid-related extracellular metabolites in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

sn-Glycero-3-phosphocholine-d9 chemical structure

An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phospholipid, this compound. It details its chemical structure, physicochemical properties, and its role as a critical tool in metabolic research and drug development. This document serves as a resource for professionals utilizing stable isotope-labeled compounds in mass spectrometry and NMR-based studies.

Chemical Structure and Identification

This compound is the deuterium-labeled form of sn-Glycero-3-phosphocholine, a key intermediate in choline and phospholipid metabolism.[1][2] The nine deuterium atoms are located on the three methyl groups of the choline moiety, which provides a distinct mass shift for use in mass spectrometry-based quantification.

Key Identifiers:

-

IUPAC Name: 2-[[[(2R)-2,3-dihydroxypropoxy]hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethanaminium, inner salt[1]

-

Synonyms: Glycerophosphocholine-d9, L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, Choline Alfoscerate-d9[1]

-

CAS Number: 2260669-07-4

-

Molecular Formula: C₈H₁₁D₉NO₆P

-

InChI Key: SUHOQUVVVLNYQR-NWFQQEQCSA-N

-

SMILES String: O=P(OCC--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])(OC--INVALID-LINK--CO)[O-]

Caption: 2D structure of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized below. These specifications are critical for accurate experimental design, particularly for preparing standards and interpreting analytical data.

| Property | Value | Reference(s) |

| Molecular Weight | 266.28 g/mol (also reported as 266.3) | |

| Appearance | Solid or colorless to light yellow oil | |

| Purity | >95% (HPLC), ≥96% (CP) | |

| Isotopic Purity | ≥98 atom % D, ≥99% deuterated forms | |

| Solubility | Water: 100 mg/mL, Methanol: Slightly Soluble | |

| Storage Temperature | -20°C |

Metabolic Significance and Signaling Pathways

sn-Glycero-3-phosphocholine is a central molecule in phospholipid metabolism. It serves as a precursor for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, via the Kennedy pathway. It is also a catabolic product of PC degradation. In nervous tissue, it contributes to the biosynthesis of the neurotransmitter acetylcholine.

The deuterated analog, this compound, is an invaluable tracer for studying these metabolic fluxes. By introducing it into a biological system, researchers can track its incorporation into downstream metabolites like phosphatidylcholine using mass spectrometry, allowing for the dynamic assessment of lipid synthesis and turnover.

Caption: The Kennedy Pathway for Phosphatidylcholine synthesis and catabolism.

Experimental Protocols & Workflows

This compound is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the typical steps for quantifying endogenous sn-Glycero-3-phosphocholine using this compound.

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve in a suitable solvent (e.g., methanol or water) to create a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C or -80°C.

-

Prepare a series of working standard solutions by diluting the stock solution.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution. The amount added should be comparable to the expected endogenous levels of the analyte.

-

Perform lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, to separate lipids from other cellular components.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable injection solvent.

-

Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

The chromatography method should be optimized to separate sn-Glycero-3-phosphocholine from other isomeric compounds.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the d9-labeled internal standard.

-

Analyte: Monitor the transition for sn-Glycero-3-phosphocholine.

-

Internal Standard: Monitor the transition for this compound, which will have a +9 Da mass shift.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of the unlabeled standard spiked with the same amount of internal standard.

-

Quantify the amount of endogenous sn-Glycero-3-phosphocholine in the sample by comparing its peak area ratio to the calibration curve.

-

Caption: Typical workflow for lipid quantification using a deuterated internal standard.

Considerations for NMR Spectroscopy

While primarily used in mass spectrometry, deuterated compounds are also central to Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the deuterium signals are not observed, simplifying complex spectra. In ²H (Deuterium) NMR, the deuterated choline groups of this compound can be directly observed to study the dynamics and environment of the choline headgroup in membranes. Sample preparation for NMR typically involves dissolving the lyophilized sample in a deuterated solvent (e.g., D₂O) to minimize solvent interference in the spectrum.

References

An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9: Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and stability of sn-Glycero-3-phosphocholine-d9 (GPC-d9), a deuterated analog of the naturally occurring glycerophosphocholine. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize GPC-d9 as an internal standard in bioanalytical studies or for other research applications.

Core Properties of this compound

This compound is a stable, isotopically labeled form of sn-Glycero-3-phosphocholine, where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically identical to the endogenous analyte but can be distinguished by its higher mass.[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₈H₁₁D₉NO₆P | [2][4] |

| Molecular Weight | 266.28 g/mol | |

| CAS Number | 2260669-07-4 | |

| Appearance | White or almost white crystalline powder/solid | |

| Purity | Typically >95% (HPLC), ≥98 atom % D | |

| Solubility | Slightly soluble in methanol and water | |

| Optical Rotation | [α]D²⁰ = -2.4 to -2.8 ° |

Applications in Research

The primary application of this compound is as an internal standard for the quantification of sn-glycero-3-phosphocholine in various biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Stability Profile

The stability of this compound is a critical factor for its use as a reliable internal standard. Proper storage and handling are essential to prevent degradation and maintain its integrity.

Storage and Handling

For long-term storage, this compound should be kept at -20°C. Under these conditions, it is reported to be stable for at least four years. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.

Chemical Stability and Degradation Pathways

sn-Glycero-3-phosphocholine, the non-deuterated counterpart, can undergo hydrolysis and oxidation. The primary degradation pathway is hydrolysis, which can be catalyzed by acids, bases, or enzymes (phospholipases). Hydrolysis of the phosphodiester bond yields glycerol-3-phosphate and choline. Oxidation can occur at any unsaturated fatty acid residues if present in related lipid structures, though GPC itself does not contain fatty acid chains.

Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions such as heat, humidity, acid, base, and oxidation.

Experimental Protocols

General Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound or its solution to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method with a suitable detector (e.g., UV, MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The peak purity of the main peak should be assessed to ensure the method is specific.

Example of a Stability-Indicating HPLC Method

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate in water) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Mass Spectrometry (for peak identification and quantification).

-

Injection Volume: 10 µL.

Signaling and Metabolic Pathways

sn-Glycero-3-phosphocholine is a key metabolite in the turnover of phosphatidylcholine, a major component of eukaryotic cell membranes. It is involved in various cellular processes, including signaling and osmoregulation.

Phosphatidylcholine Catabolism

The breakdown of phosphatidylcholine can lead to the formation of sn-Glycero-3-phosphocholine through the action of phospholipases.

Caption: Formation of sn-Glycero-3-phosphocholine from Phosphatidylcholine.

Glycerophosphocholine Metabolism

sn-Glycero-3-phosphocholine can be further metabolized to choline and glycerol-3-phosphate.

Caption: Metabolism of sn-Glycero-3-phosphocholine.

Kennedy Pathway (Phosphatidylcholine Biosynthesis)

Choline, a product of GPC metabolism, is a precursor for the de novo synthesis of phosphatidylcholine via the Kennedy pathway.

Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis.

Conclusion

This compound is a high-purity, stable, isotopically labeled compound that serves as an essential tool for the accurate quantification of its endogenous counterpart in complex biological samples. Understanding its physicochemical properties, stability profile, and the metabolic pathways of its non-deuterated form is crucial for its effective application in research and drug development. This guide provides the foundational knowledge required for the proper handling, storage, and utilization of this compound, ensuring the generation of reliable and reproducible scientific data.

References

The Multifaceted Role of Deuterated Glycerophosphocholine in Advanced Scientific Research: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Applications of Deuterated Glycerophosphocholine.

Deuterated glycerophosphocholine (GPC) and its related isotopically labeled precursors serve as powerful tools in a multitude of advanced scientific research applications. From elucidating complex metabolic pathways to enhancing the accuracy of quantitative analyses and enabling detailed structural studies of cellular membranes, the strategic substitution of hydrogen with deuterium atoms provides researchers with a unique and indispensable advantage. This technical guide explores the core functions of deuterated glycerophosphocholine, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental workflows.

Core Functions and Applications

The utility of deuterated glycerophosphocholine stems from the distinct physical properties of deuterium compared to hydrogen. The increased mass of deuterium allows for its differentiation in mass spectrometry and its unique nuclear magnetic properties are leveraged in NMR spectroscopy. Furthermore, the difference in neutron scattering length between hydrogen and deuterium is fundamental to contrast variation techniques in neutron scattering.

The primary applications of deuterated glycerophosphocholine and its precursors can be categorized into three main areas:

-

Metabolic Tracing and Flux Analysis: Deuterated choline is widely used as a tracer to investigate the in vivo and in vitro dynamics of choline metabolism.[1][2] Aberrant choline metabolism is a hallmark of various cancers, making it a critical area of investigation for diagnostics and therapeutic development.[3][4] By introducing deuterated choline, researchers can track its conversion to downstream metabolites, including phosphocholine (PC) and glycerophosphocholine (GPC), providing insights into enzymatic activities and metabolic fluxes within pathways like the Kennedy pathway.[5]

-

Internal Standards for Quantitative Mass Spectrometry: The co-elution of a deuterated internal standard with its endogenous, non-deuterated counterpart allows for the correction of analytical variability, such as matrix effects and ionization suppression, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This significantly improves the accuracy and precision of quantifying glycerophosphocholine and other choline-containing phospholipids in complex biological samples.

-

Structural Elucidation of Biomolecular Systems: In structural biology, deuterated lipids are instrumental in neutron scattering and solid-state NMR studies of lipid bilayers. These techniques provide invaluable information on the structure, dynamics, and interactions of lipids within model cell membranes. By selectively deuterating specific parts of a lipid molecule, researchers can highlight or suppress signals from different components of a complex system, enabling a detailed characterization of membrane architecture and the behavior of membrane-associated proteins.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of deuterated glycerophosphocholine and its precursors in mass spectrometry and NMR spectroscopy, compiled from various research articles.

Table 1: Mass Spectrometry Parameters for the Quantification of Choline Metabolites Using Deuterated Internal Standards

| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Glycerophosphocholine | d9-GPC | 258.1 | 104.1 | 20 | |

| Phosphocholine | d9-PC | 188.1 | 104.1 | 20 | |

| Choline | d9-Choline | 104.1 | 60.1 | 18 | |

| Acetylcholine | d9-Acetylcholine | 146.1 | 87.1 | 20 | |

| Phosphatidylcholine (class) | d3-PC | Varies | 184.1 | 25-35 |

Table 2: NMR Spectroscopy Parameters for Metabolic Tracing with Deuterated Choline

| Parameter | Value | Reference |

| Spectrometer Frequency | 500 MHz | |

| Pulse Sequence | 2D 1H-14N HSQC | |

| Repetition Time (TR) | 1.5 s | |

| Number of Scans (ns) | 2048 - 7200 | |

| 1H Spectral Width | 5 kHz | |

| 14N Spectral Width | 0.4 kHz | |

| Deuterated Choline Concentration (in vivo infusion) | 0.3 - 1.2 mM |

Experimental Protocols

This section provides detailed methodologies for the key applications of deuterated glycerophosphocholine.

Protocol 1: Quantification of Glycerophosphocholine by LC-MS/MS using a Deuterated Internal Standard

1. Sample Preparation and Extraction: a. Homogenize tissue samples in a methanol:chloroform:water (2:1:0.8, v/v/v) solution. b. Spike the homogenate with a known concentration of deuterated glycerophosphocholine (e.g., d9-GPC) internal standard. c. Centrifuge to pellet proteins and other insoluble material. d. Collect the supernatant and dry it under a stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column. ii. Mobile Phase A: Acetonitrile with 0.1% formic acid. iii. Mobile Phase B: Water with 0.1% formic acid. iv. Gradient: A linear gradient from high to low organic phase concentration. b. Mass Spectrometry: i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. Monitor the specific precursor-to-product ion transitions for both the endogenous GPC and the deuterated internal standard (see Table 1).

3. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Protocol 2: Metabolic Tracing of Choline Metabolism using Deuterated Choline and NMR Spectroscopy

1. Cell Culture and Labeling: a. Culture cells of interest to the desired confluency. b. Replace the standard growth medium with a medium containing a known concentration of deuterated choline (e.g., d9-choline). c. Incubate the cells for a specific period to allow for the uptake and metabolism of the deuterated choline.

2. Metabolite Extraction: a. Harvest the cells and quench metabolic activity by flash-freezing in liquid nitrogen. b. Perform a dual-phase extraction using a methanol:chloroform:water mixture to separate polar and non-polar metabolites. c. Collect the polar phase containing choline, phosphocholine, and glycerophosphocholine. d. Dry the polar extract.

3. NMR Spectroscopy: a. Reconstitute the dried polar extract in a deuterated buffer (e.g., D₂O) for NMR analysis. b. Acquire 2D 1H-14N HSQC NMR spectra to resolve the signals from both protonated and deuterated choline, phosphocholine, and glycerophosphocholine. Refer to Table 2 for typical acquisition parameters.

4. Data Analysis: a. Process the NMR spectra using appropriate software. b. Identify and quantify the peaks corresponding to the deuterated and non-deuterated forms of choline and its metabolites. c. Calculate the fractional enrichment of the deuterated species to determine the metabolic flux through the pathway.

Protocol 3: Structural Analysis of Lipid Bilayers using Neutron Scattering with Deuterated Lipids

1. Sample Preparation: a. Prepare unilamellar vesicles (ULVs) or supported lipid bilayers using a mixture of non-deuterated and deuterated phospholipids. b. The choice of which lipid component to deuterate depends on the specific research question. For example, to study the lipid dynamics, protiated lipids are dissolved in D₂O. c. Hydrate the lipid film with a buffered solution (H₂O, D₂O, or a mixture for contrast variation). d. Extrude the lipid suspension through polycarbonate membranes to form ULVs of a defined size.

2. Small-Angle Neutron Scattering (SANS) Measurement: a. Place the sample in a quartz cuvette in the SANS instrument. b. Collect scattering data at various scattering angles (Q). c. Perform measurements on samples with different H₂O/D₂O ratios (contrast variation) to selectively highlight different components of the system.

3. Data Analysis: a. Correct the raw scattering data for background and detector efficiency. b. Model the scattering data to extract structural parameters such as bilayer thickness, area per lipid, and the location of specific components within the membrane.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the function of deuterated glycerophosphocholine.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. biorxiv.org [biorxiv.org]

The Critical Role of sn-Glycero-3-phosphocholine-d9 in Advancing Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to unraveling their complex roles in health and disease. sn-Glycero-3-phosphocholine (GPC), a key water-soluble intermediate in choline and phosphatidylcholine metabolism, is a molecule of significant interest. To achieve reliable quantification of GPC and other choline-containing compounds, the use of stable isotope-labeled internal standards is indispensable. This technical guide focuses on the application and methodology of sn-Glycero-3-phosphocholine-d9 (GPC-d9) as a gold-standard internal standard in mass spectrometry-based lipidomics.

This compound is the deuterium-labeled analogue of GPC, where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium.[1] This isotopic labeling renders it chemically identical to its endogenous counterpart but mass-shifted, allowing it to be distinguished by a mass spectrometer.[1] By adding a known amount of GPC-d9 to a biological sample at the beginning of the analytical workflow, it co-elutes with the endogenous GPC and experiences the same extraction inefficiencies and ionization suppression or enhancement effects. This allows for the accurate normalization of the endogenous analyte's signal, leading to precise and reliable quantification.[2]

This guide will provide a comprehensive overview of the properties of GPC-d9, detailed experimental protocols for its use in lipidomics, and a look into the key signaling pathways where its non-labeled counterpart plays a vital role.

Properties of this compound

A thorough understanding of the physicochemical properties of GPC-d9 is essential for its effective use as an internal standard.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁D₉NO₆P | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| Purity | Typically >98% | N/A |

| Storage | -20°C in a tightly sealed container, protected from light | N/A |

| Solubility | Soluble in water, methanol, and ethanol |

Experimental Protocols

The following sections outline a typical workflow for the quantification of GPC in biological samples using GPC-d9 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like GPC from complex biological matrices such as plasma or serum.

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

This compound (GPC-d9) internal standard solution (concentration to be optimized based on expected endogenous levels, a starting point could be 1 µg/mL in methanol)

-

Ice-cold methanol

-

Centrifuge capable of reaching >10,000 x g

-

Microcentrifuge tubes

Procedure:

-

Thaw biological samples on ice.

-

In a clean microcentrifuge tube, add 50 µL of the biological sample.

-

Add a predetermined volume of the GPC-d9 internal standard solution to each sample. The final concentration should be within the linear range of the calibration curve.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for the separation of polar analytes like GPC, as it provides better retention and peak shape compared to reversed-phase chromatography.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% formic acid |

| Mobile Phase B | 10 mM Ammonium formate in water with 0.1% formic acid |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-50% B; 5-6 min: 50% B; 6-6.1 min: 50-5% B; 6.1-8 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions:

The following are proposed MRM transitions for GPC and GPC-d9. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| sn-Glycero-3-phosphocholine (GPC) | 258.1 | 184.1 | 15 |

| sn-Glycero-3-phosphocholine (GPC) | 258.1 | 104.1 | 20 |

| This compound (GPC-d9) | 267.2 | 193.1 | 15 |

| This compound (GPC-d9) | 267.2 | 113.1 | 20 |

Note: The product ion at m/z 184.1 for GPC corresponds to the phosphocholine headgroup, while the product ion at m/z 104.1 corresponds to the choline fragment. For GPC-d9, these fragments are shifted by +9 Da to m/z 193.1 and +9 Da to m/z 113.1, respectively.

Signaling Pathways and Workflows

GPC is a central molecule in key metabolic and signaling pathways. Understanding these pathways provides context for the importance of its accurate quantification.

Experimental Workflow for GPC Quantification

The overall experimental workflow for quantifying GPC using GPC-d9 as an internal standard is a multi-step process that requires careful execution to ensure data quality.

Workflow for GPC quantification using GPC-d9.

Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)

GPC is an intermediate in the catabolism of phosphatidylcholine, which is synthesized via several pathways, most notably the Kennedy pathway.

The Kennedy pathway for phosphatidylcholine biosynthesis.

Acetylcholine Metabolism and Signaling

GPC can be a precursor for choline, which is essential for the synthesis of the neurotransmitter acetylcholine.

Acetylcholine synthesis, release, and signaling.

Conclusion

This compound is an indispensable tool in modern lipidomics research, enabling the accurate and precise quantification of GPC and other related metabolites. Its use as an internal standard corrects for analytical variability, thereby ensuring the reliability of quantitative data. The detailed experimental protocols and an understanding of the biochemical pathways in which GPC is involved, as outlined in this guide, provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize GPC-d9 in their studies. As the field of lipidomics continues to expand, the role of such high-quality internal standards will become even more critical in elucidating the complex roles of lipids in biological systems and their implications for human health and disease.

References

The Pivotal Role of sn-Glycero-3-phosphocholine-d9 as a Biosynthetic Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sn-Glycero-3-phosphocholine-d9 (GPC-d9) as a biosynthetic precursor for tracing and quantifying phospholipid metabolism. GPC-d9, a deuterated analog of the naturally occurring sn-Glycero-3-phosphocholine, serves as an invaluable tool in metabolic research, particularly in the field of lipidomics. Its incorporation into phosphatidylcholine (PC) via the well-characterized Kennedy pathway allows for the precise tracking of de novo PC synthesis and remodeling. This guide will delve into the core principles of using GPC-d9 as a tracer, detail experimental protocols for its application, present quantitative data from relevant studies, and visualize the key metabolic pathways and experimental workflows.

Introduction to sn-Glycero-3-phosphocholine and its Deuterated Analog

sn-Glycero-3-phosphocholine (GPC) is a crucial intermediate in the metabolism of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes.[1][2][3] GPC is a precursor for choline biosynthesis and plays a significant role in maintaining the structural integrity of cell membranes and in cellular signaling.[1][2] In neurobiology, GPC is recognized for its nootropic properties and its role in the synthesis of the neurotransmitter acetylcholine.

The deuterated form, this compound (GPC-d9), contains nine deuterium atoms on the trimethylammonium group of the choline headgroup. This isotopic labeling makes it an ideal tracer for metabolic studies. When introduced into a biological system, GPC-d9 is processed by the same enzymatic machinery as its endogenous counterpart, allowing researchers to follow its metabolic fate. The key advantage of using a stable isotope like deuterium is its non-radioactive nature, which permits safe handling and use in a wide array of experimental models, from cell cultures to in vivo studies. The mass shift of +9 Da introduced by the deuterium atoms allows for the sensitive and specific detection of GPC-d9 and its downstream metabolites, primarily deuterated phosphatidylcholine (PC-d9), using mass spectrometry.

The Kennedy Pathway: The Primary Route for GPC Incorporation

The primary pathway for the de novo synthesis of phosphatidylcholine from choline, and thus the incorporation of GPC-d9, is the Kennedy pathway. This fundamental metabolic route was first elucidated by Eugene P. Kennedy in 1956. The pathway consists of three key enzymatic steps:

-

Choline Kinase (CK): Choline is first phosphorylated to produce phosphocholine.

-

CTP:phosphocholine Cytidylyltransferase (CCT): Phosphocholine is then activated by cytidine triphosphate (CTP) to form CDP-choline. This step is the rate-limiting step in the Kennedy pathway.

-

Cholinephosphotransferase (CPT): Finally, the phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to yield phosphatidylcholine.

The diagram below illustrates the Kennedy pathway, highlighting the entry point for sn-Glycero-3-phosphocholine (after its conversion to phosphocholine).

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis from sn-GPC-d9.

Experimental Protocols for Tracing sn-GPC-d9

The following sections provide detailed methodologies for conducting stable isotope tracing experiments using sn-GPC-d9.

Cell Culture and Labeling

A typical experiment involves incubating cells with a medium containing sn-GPC-d9. The concentration and duration of labeling will depend on the cell type and the specific research question.

Protocol:

-

Cell Seeding: Plate cells at a desired density in standard culture dishes and allow them to adhere and grow for 24 hours.

-

Labeling Medium Preparation: Prepare a fresh culture medium supplemented with a known concentration of sn-GPC-d9. A common starting concentration is in the range of 10-100 µM.

-

Labeling: Remove the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the sn-GPC-d9 containing labeling medium to the cells.

-

Incubation: Incubate the cells for a specific period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and incorporation of the tracer. Time-course experiments are crucial for determining the kinetics of PC synthesis.

-

Cell Harvesting: After the desired incubation time, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in ice-cold methanol or by trypsinization followed by washing.

Lipid Extraction

A robust lipid extraction method is essential to ensure the recovery of phosphatidylcholine for subsequent analysis. The Bligh and Dyer method or a modified version is commonly used.

Protocol:

-

Homogenization: Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the mixture to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas and reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol or isopropanol).

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of deuterated phosphatidylcholine.

Protocol:

-

Chromatographic Separation: Separate the lipid species using a suitable liquid chromatography column (e.g., a C18 or HILIC column).

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in positive ion mode.

-

Precursor Ion Scanning: To specifically detect phosphatidylcholine species, perform precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184 for unlabeled PC and m/z 193 for d9-labeled PC.

-

Data Analysis: Identify and quantify the different PC molecular species based on their mass-to-charge ratio (m/z) and retention time. The relative abundance of PC-d9 to unlabeled PC can be used to calculate the fractional synthesis rate of PC.

Quantitative Data Presentation

The following tables summarize hypothetical but representative quantitative data that can be obtained from sn-GPC-d9 tracing experiments.

Table 1: Fractional Synthesis Rate of Phosphatidylcholine in Response to a Therapeutic Agent

| Treatment Group | Fractional Synthesis Rate of PC (%) | p-value |

| Control | 15.2 ± 2.1 | - |

| Drug A (10 µM) | 8.5 ± 1.5 | < 0.01 |

| Drug B (10 µM) | 14.8 ± 2.5 | > 0.05 |

Data are presented as mean ± standard deviation (n=3). The fractional synthesis rate is calculated as (Intensity of PC-d9) / (Intensity of PC-d9 + Intensity of unlabeled PC) * 100.

Table 2: Abundance of Key Phosphatidylcholine Species After 24h Labeling with sn-GPC-d9

| PC Species | Unlabeled PC (Relative Abundance) | PC-d9 (Relative Abundance) |

| PC 34:1 | 100 | 25.3 |

| PC 34:2 | 85.6 | 21.1 |

| PC 36:2 | 72.3 | 18.9 |

| PC 36:4 | 55.1 | 14.5 |

Relative abundance is normalized to the most abundant unlabeled PC species.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, visualize a typical experimental workflow for a stable isotope tracing experiment and the logical relationship between experimental steps and data output.

Caption: A typical experimental workflow for stable isotope tracing with sn-GPC-d9.

Caption: Logical relationship between the tracer, biological process, analytical technique, and data output.

Conclusion

This compound is a powerful and versatile tool for investigating the dynamics of phosphatidylcholine biosynthesis. By leveraging stable isotope tracing with advanced mass spectrometry techniques, researchers can gain deep insights into the regulation of lipid metabolism in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and implementation of robust and informative experiments for professionals in academic research and drug development. The ability to quantitatively measure metabolic fluxes through the Kennedy pathway opens up new avenues for understanding the roles of phospholipid metabolism in various pathological conditions and for the development of novel therapeutic interventions.

References

An In-Depth Technical Guide to sn-Glycero-3-phosphocholine-d9 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

sn-Glycero-3-phosphocholine (GPC), also known as L-alpha-glycerylphosphorylcholine or choline alfoscerate, is a naturally occurring choline compound that serves as a precursor to the neurotransmitter acetylcholine and a key component of neuronal membranes, phosphatidylcholine.[1][2][3] Its ability to cross the blood-brain barrier makes it a compound of significant interest in neuroscience research, particularly for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and dementia.[1][2] The deuterated isotopic form, sn-Glycero-3-phosphocholine-d9 (GPC-d9), in which nine hydrogen atoms on the trimethylammonium group are replaced with deuterium, is an invaluable tool for researchers. This stable isotope-labeled analog is primarily utilized as an internal standard for precise quantification of endogenous GPC in biological matrices using mass spectrometry and as a tracer to investigate its metabolic fate in vivo.

This technical guide provides a comprehensive overview of the role and application of sn-Glycero-3-phosphocholine and its deuterated form in neuroscience research. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides methodological insights into its use in experimental models of neurological disorders, and visualizes the core biochemical pathways and experimental workflows.

Mechanism of Action

The neuroscientific interest in sn-Glycero-3-phosphocholine stems from its dual role in cholinergic neurotransmission and membrane phospholipid synthesis. Upon administration, GPC is metabolized to yield choline, which is then available for the synthesis of acetylcholine, a neurotransmitter crucial for learning, memory, and attention. Additionally, the glycerophosphate moiety can be utilized in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes, thereby contributing to membrane integrity and fluidity. Chronic administration of GPC has been shown to restore the density of muscarinic M1 receptors in the striatum and hippocampus of aged rats, which is associated with improved cognitive function.

Deuteration of the choline moiety in this compound does not significantly alter its biochemical properties, allowing it to serve as an ideal tracer for its non-deuterated counterpart in metabolic studies. The primary application of deuteration in therapeutic compounds is to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life and improved pharmacokinetic profile. While this therapeutic potential for GPC-d9 has not been extensively explored, understanding its distinct metabolic journey is a key area of ongoing research.

Data Presentation: Quantitative Insights from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the effects of sn-Glycero-3-phosphocholine in various models of neurological and cognitive function.

| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference |

| Scopolamine-induced Amnesia | Rat | 100 mg/kg/day for 20 days | Intraperitoneal | Improved learning and memory in active and passive avoidance tasks. | |

| Scopolamine-induced Amnesia | Rat | 300 mg/kg | Oral | Prevented learning impairment and reversed retrograde amnesia; dose-dependently increased hippocampal acetylcholine release. | |

| Kainic acid-induced Amnesia | Rat | 100 mg/kg/day for 20 days | Intraperitoneal | Improved learning and memory in active and passive avoidance tasks. | |

| Aging-related Cognitive Decline | Rat (24 months old) | 100 mg/kg/day for 20 days | Intraperitoneal | Improved learning and memory capacity in aged rats with cognitive deficits. | |

| Hippocampal Irradiation | Rat | 50 mg/kg/day for 4 months | Oral (gavage) | Markedly decreased cognitive impairment in the Morris water maze test and reduced cellular damage. | |

| Ischemic Stroke (MCAO) | Rat | 150 mg/kg/day | Not specified | Increased vesicular acetylcholine transporter and choline transporter expression in the frontal cortex. |

| Human Study | Population | Dosage | Duration | Key Cognitive/Functional Outcomes | Reference |

| Healthy Volunteers | Healthy young men | 250 mg and 500 mg (acute) | Single dose | Acutely increased cognitive performance as measured by the Stroop test. | |

| Healthy Volunteers | Healthy adults | 400 mg/day | 2 weeks | Increased motivation. | |

| Alzheimer's Disease | Mild to moderate AD | 1200 mg/day (400 mg, 3 times daily) | 6 months | Improved cognitive function, particularly when used in combination with donepezil. |

| Pharmacokinetic Parameters of Deuterated Choline Compounds in Humans (Single 2.7 mg/kg dose) | |||||

| Compound | Analyte | Cmax (µmol/L) | Tmax (h) | AUC (µmol/L*h) | Reference |

| D9-GPC | D9-Choline | 1.2 (0.7/1.4) | 1.5 | Not significantly different from D9-choline chloride | |

| D9-GPC | D9-Betaine | Not specified | 12 | Lower than D9-choline chloride | |

| D9-GPC | D9-Phosphatidylcholine | 8.4 (6.2/10.3) | 12 | Higher than D9-choline chloride |

Experimental Protocols

Quantification of sn-Glycero-3-phosphocholine in Brain Tissue using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the analysis of sn-Glycero-3-phosphocholine in rodent brain tissue.

a. Materials and Reagents:

-

sn-Glycero-3-phosphocholine (analytical standard)

-

This compound (internal standard)

-

Chloroform, Methanol, Water (LC-MS grade)

-

Phosphate-buffered saline (PBS)

-

Homogenizer (e.g., bead beater or sonicator)

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

b. Sample Preparation:

-

Excise brain tissue of interest (e.g., hippocampus, cortex) and immediately freeze in liquid nitrogen. Store at -80°C until analysis.

-

Weigh a portion of the frozen tissue (e.g., 50-100 mg) and add it to a homogenization tube.

-

Add a known amount of this compound internal standard solution to the tube.

-

Add ice-cold PBS and homogenize the tissue until a uniform suspension is achieved.

-

Perform a lipid extraction using a modified Bligh-Dyer method: add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the homogenate. Vortex thoroughly.

-

Add chloroform and water to induce phase separation. Vortex and centrifuge to pellet the protein and separate the aqueous and organic layers.

-

Collect the aqueous (upper) phase containing the polar analyte, sn-Glycero-3-phosphocholine.

-

Dry the aqueous phase under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

c. LC-MS/MS Analysis:

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like GPC.

-

Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., ammonium formate or formic acid).

-

Mobile Phase B: Aqueous buffer (e.g., ammonium formate or formic acid) with a small percentage of acetonitrile.

-

Gradient: A gradient from high organic to high aqueous content.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

sn-Glycero-3-phosphocholine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the analytical standard spiked with a constant amount of the internal standard.

-

Calculate the concentration of sn-Glycero-3-phosphocholine in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol provides a general outline for inducing focal cerebral ischemia and assessing the neuroprotective effects of sn-Glycero-3-phosphocholine.

a. Animals and Housing:

-

Adult male Sprague-Dawley or Wistar rats (250-300g).

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

b. MCAO Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Introduce a silicone-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60-120 minutes for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Suture the incision and allow the animal to recover.

c. sn-Glycero-3-phosphocholine Administration:

-

Formulation: Dissolve sn-Glycero-3-phosphocholine in sterile saline or another appropriate vehicle.

-

Administration: Administer the solution via oral gavage or intraperitoneal injection at the desired dose (e.g., 150 mg/kg/day).

-

Timing: Treatment can be initiated before or after the MCAO procedure, depending on the study design (pre-treatment, immediate post-treatment, or delayed treatment).

d. Behavioral and Histological Assessment:

-

Neurological Deficit Scoring: Evaluate sensorimotor deficits at various time points post-MCAO using a standardized neurological scoring system.

-

Cognitive Function: Assess cognitive function using tasks such as the Morris water maze or novel object recognition test.

-

Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Animal Model of Traumatic Brain Injury: Controlled Cortical Impact (CCI) in Mice

This protocol describes a common method for inducing a focal traumatic brain injury.

a. Animals and Housing:

-

Adult male C57BL/6 mice (25-30g).

-

Standard housing conditions as described for the MCAO model.

b. CCI Surgical Procedure:

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

-

Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura mater. The severity of the injury can be modulated by adjusting the impact velocity, depth, and dwell time.

-

Close the incision with sutures.

c. sn-Glycero-3-phosphocholine Administration:

-

Formulation and Administration: Similar to the MCAO model, prepare a solution of sn-Glycero-3-phosphocholine and administer it at the desired dose and route.

-

Timing: The treatment can be administered before or after the CCI injury.

d. Outcome Measures:

-

Motor Function: Assess motor coordination and balance using tests like the rotarod and beam walk.

-

Cognitive Function: Evaluate learning and memory using tasks such as the Morris water maze or Barnes maze.

-

Histological Analysis: At the end of the study, perfuse the brains and perform immunohistochemistry to assess neuronal loss, gliosis, and other markers of TBI pathology.

Mandatory Visualizations

Caption: Metabolic fate of this compound in the brain.

Caption: Experimental workflow for evaluating sn-Glycero-3-phosphocholine.

Conclusion

sn-Glycero-3-phosphocholine and its deuterated analog, this compound, are powerful tools in the field of neuroscience research. The non-deuterated form shows promise as a therapeutic agent for cognitive enhancement and neuroprotection in various pathological conditions. The deuterated form is indispensable for accurate quantification and for elucidating the metabolic pathways of its parent compound. While the direct therapeutic potential of this compound, leveraging the kinetic isotope effect, remains an underexplored area, the pharmacokinetic data from studies using it as a tracer provide a foundation for future investigations. This technical guide offers a comprehensive resource for researchers and drug development professionals to design and execute robust studies utilizing these important compounds, ultimately advancing our understanding and treatment of neurological disorders.

References

- 1. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of l-α-Glycerylphosphorylcholine: From Metabolic Pathways to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nutritional Supplement L-Alpha Glycerylphosphorylcholine Promotes Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

sn-Glycero-3-phosphocholine-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sn-Glycero-3-phosphocholine-d9, a deuterated analog of the naturally occurring sn-Glycero-3-phosphocholine. This document details its chemical properties, its critical role as an internal standard in quantitative analysis, and its relevance within the broader context of choline phospholipid metabolism and acetylcholine synthesis. Detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) are provided, alongside visualizations of key metabolic pathways.

Core Properties and Specifications

This compound is a high-purity, stable isotope-labeled compound essential for accurate quantification of its non-labeled counterpart in various biological matrices.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 2260669-07-4 |

| Molecular Formula | C₈H₁₁D₉NO₆P |

| Formula Weight | 266.3 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₉) |

| Appearance | Solid |

| Solubility | Slightly soluble in methanol and water |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

Application in Quantitative Analysis: An Internal Standard for LC-MS

This compound is primarily utilized as an internal standard for the precise quantification of sn-Glycero-3-phosphocholine by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of sn-Glycero-3-phosphocholine in Plasma

This section outlines a detailed methodology for the quantification of sn-Glycero-3-phosphocholine in plasma samples using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of this compound.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a representative LC-MS method. Optimization may be required depending on the specific instrumentation.

| Parameter | Specification |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating polar metabolites. |

| Mobile Phase A | 0.1% formic acid in water. |

| Mobile Phase B | 0.1% formic acid in acetonitrile. |

| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. |

| Ionization Mode | Positive ion mode. |

| MRM Transitions | - sn-Glycero-3-phosphocholine: m/z 258.1 → 184.1- This compound: m/z 267.1 → 193.1 |

| Data Analysis | The concentration of sn-Glycero-3-phosphocholine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. |

Experimental Workflow

Biological Significance and Metabolic Pathways

sn-Glycero-3-phosphocholine is a key intermediate in the metabolism of phosphatidylcholine, a major component of eukaryotic cell membranes. It is also a precursor for the biosynthesis of choline, which is essential for the synthesis of the neurotransmitter acetylcholine.

Choline Phospholipid Metabolism

The diagram below illustrates the central role of sn-Glycero-3-phosphocholine in the breakdown of phosphatidylcholine.

Acetylcholine Synthesis Pathway

The choline produced from the catabolism of sn-Glycero-3-phosphocholine can be utilized for the synthesis of acetylcholine, a critical neurotransmitter.

References

Methodological & Application

Application Notes and Protocols for the Use of sn-Glycero-3-phosphocholine-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of sn-Glycero-3-phosphocholine-d9 as an internal standard in quantitative mass spectrometry-based analyses. Detailed protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, along with an overview of the relevant metabolic pathways.

Introduction

sn-Glycero-3-phosphocholine (GPC) is a key intermediate in choline and phosphatidylcholine metabolism.[1] Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes, including cell signaling, membrane dynamics, and cancer metabolism.[1][2] Stable isotope-labeled internal standards are essential for reliable quantification in mass spectrometry to correct for variations in sample preparation and instrument response.[3][4] this compound, a deuterated analog of GPC, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass, allowing for precise and accurate quantification.

Data Presentation

The following table summarizes typical validation data for a quantitative LC-MS/MS method for sn-Glycero-3-phosphocholine using this compound as an internal standard. This data is illustrative and may vary depending on the specific matrix and instrumentation.

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 pmol |

| Upper Limit of Quantification (ULOQ) | 100 pmol |

| Intra-day Precision (%CV) | <15% |

| Inter-day Precision (%CV) | <15% |

| Accuracy (% Recovery) | 85-115% |

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a standard procedure for the extraction of polar lipids, including sn-Glycero-3-phosphocholine, from biological matrices such as plasma, cells, or tissues.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 10 mg tissue)

-

Glass centrifuge tubes with PTFE-lined caps

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Add the appropriate volume of the this compound internal standard solution.

-

Add 20 volumes of a pre-chilled chloroform:methanol (2:1, v/v) solution to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Incubate the mixture on ice for 15 minutes.

-

Add 0.2 volumes of water to the mixture to induce phase separation.

-

Vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipid phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 acetonitrile:water with 10 mM ammonium formate) for LC-MS/MS analysis.

Quantitative Analysis by HILIC-LC-MS/MS

This protocol outlines a hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry method for the quantification of sn-Glycero-3-phosphocholine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-8 min: 95% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

-

sn-Glycero-3-phosphocholine: Precursor ion m/z 258.1 -> Product ion m/z 184.1 (Phosphocholine headgroup)

-

This compound: Precursor ion m/z 267.1 -> Product ion m/z 193.1 (Phosphocholine-d9 headgroup)

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of sn-Glycero-3-phosphocholine and a typical experimental workflow for its quantification.

Metabolic degradation pathway of Phosphatidylcholine to sn-Glycero-3-phosphocholine.

Experimental workflow for the quantification of sn-Glycero-3-phosphocholine.

References

- 1. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Application Note: Quantitative Analysis of sn-Glycero-3-phosphocholine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of sn-Glycero-3-phosphocholine (GPC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs sn-Glycero-3-phosphocholine-d9 (GPC-d9) as an internal standard to ensure high accuracy and precision.[1][2] The protocol covers sample preparation by protein precipitation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by tandem mass spectrometry. This robust method is suitable for researchers, scientists, and drug development professionals investigating the role of GPC in various physiological and pathological processes, including its function as a precursor to acetylcholine biosynthesis.[1]

Introduction

sn-Glycero-3-phosphocholine (GPC) is a crucial intermediate in the metabolism of phosphatidylcholine and a precursor for the biosynthesis of choline.[1] As a nootropic phospholipid, GPC plays a significant role in neuronal function, particularly in the synthesis and release of the neurotransmitter acetylcholine in the hippocampus.[1] Its neuroprotective effects and potential as a cognitive enhancing agent have made its accurate quantification in biological matrices a subject of growing interest in neuroscience and drug development.

LC-MS/MS offers a highly sensitive and selective platform for the analysis of endogenous metabolites like GPC. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable quantification. This application note provides a comprehensive workflow for the analysis of GPC in human plasma.

Experimental Protocols

Materials and Reagents

-

sn-Glycero-3-phosphocholine (GPC) standard

-

This compound (GPC-d9) internal standard

-

LC-MS/MS grade acetonitrile, methanol, isopropanol, and water

-

Ammonium acetate

-

Human plasma (K2EDTA)